molecular formula C13H15N3O2 B12278024 Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate

Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate

Cat. No.: B12278024
M. Wt: 245.28 g/mol
InChI Key: CPMHACBRYYIVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate typically involves the reaction of 3-methyl-1H-pyrazole-5-amine with ethyl 3-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methyl-1H-pyrazole: A precursor in the synthesis of Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate.

    Ethyl 3-(5-nitro-3-methyl-1H-pyrazol-1-YL)benzoate: An oxidized derivative.

    Ethyl 3-(5-chloro-3-methyl-1H-pyrazol-1-YL)benzoate: A halogenated derivative.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. Its amino group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

ethyl 3-(5-amino-3-methylpyrazol-1-yl)benzoate

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)10-5-4-6-11(8-10)16-12(14)7-9(2)15-16/h4-8H,3,14H2,1-2H3

InChI Key

CPMHACBRYYIVDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=N2)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.